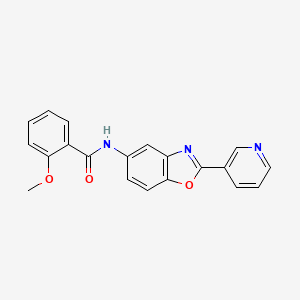![molecular formula C14H8Br2O4 B13823189 2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, in an organic solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination .
Industrial Production Methods
While detailed industrial production methods for 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include higher oxidation state compounds.
Reduction Reactions: Products include debrominated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In studies investigating the effects of brominated compounds on biological systems.
Medicine: As a model compound in toxicological studies to understand the effects of brominated dioxins.
Industry: In the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can cause oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzodioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzodioxin (TBDD): Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichlorodibenzodioxin: Less toxic compared to TCDD but still of environmental concern.
Uniqueness
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is unique due to its specific bromination pattern and its use primarily in research settings. Unlike its chlorinated counterparts, it is less studied and thus offers new avenues for research into the effects of brominated dioxins .
Propiedades
Fórmula molecular |
C14H8Br2O4 |
|---|---|
Peso molecular |
400.02 g/mol |
Nombre IUPAC |
2,3-dibromo-9,10-dihydro-[1,4]dioxino[2,3-b]oxanthrene |
InChI |
InChI=1S/C14H8Br2O4/c15-13-14(16)20-12-6-10-9(5-11(12)19-13)17-7-3-1-2-4-8(7)18-10/h1,3,5-6H,2,4H2 |
Clave InChI |
GPBOIHUYBWTCBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)OC3=CC4=C(C=C3O2)OC(=C(O4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



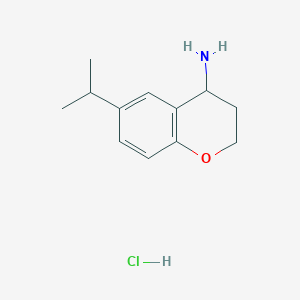

![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
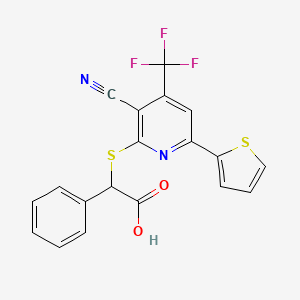
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
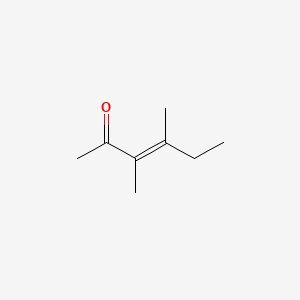

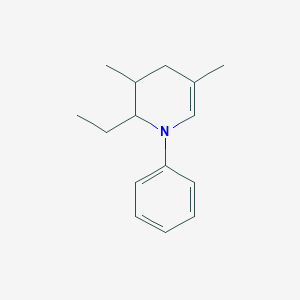
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
